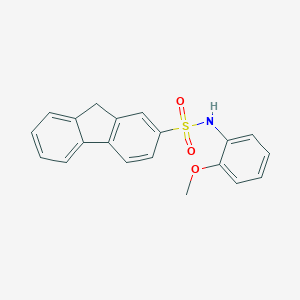![molecular formula C24H24ClFN2OS B299973 N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide](/img/structure/B299973.png)
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide, commonly referred to as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated for its potential use in cancer treatment.
Wirkmechanismus
CCT137690 exerts its anti-cancer effects by inhibiting the activity of the Mps1 kinase. This enzyme is involved in the regulation of the spindle checkpoint, which is a critical step in the cell cycle. By inhibiting Mps1, CCT137690 disrupts the spindle checkpoint and induces cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, CCT137690 has also been shown to have other biochemical and physiological effects. For example, CCT137690 has been shown to induce autophagy, a process by which cells degrade and recycle their own components. This may have implications for the treatment of other diseases, such as neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CCT137690 is its specificity for the Mps1 kinase. This makes it a valuable tool for studying the role of this enzyme in the cell cycle and in cancer. However, one limitation of CCT137690 is its relatively low potency compared to other Mps1 inhibitors. This may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CCT137690. One area of interest is the development of more potent analogs of CCT137690 that could be used in cancer treatment. Another area of interest is the study of the role of Mps1 in other diseases, such as neurodegenerative disorders. Finally, the use of CCT137690 in combination with other cancer therapies is an area of active investigation.
Synthesemethoden
The synthesis of CCT137690 involves a multi-step process that begins with the reaction of 4-chloroaniline with ethyl isothiocyanate to form the intermediate compound 4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-amine. This intermediate is then reacted with 3-fluorobenzoyl chloride to form the final product, N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
CCT137690 has been extensively studied in preclinical models of cancer, including breast cancer, leukemia, and multiple myeloma. In these studies, CCT137690 has been shown to inhibit the activity of the enzyme Mps1, which is involved in the regulation of the cell cycle. By inhibiting Mps1, CCT137690 can induce cell death in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
Produktname |
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide |
|---|---|
Molekularformel |
C24H24ClFN2OS |
Molekulargewicht |
443 g/mol |
IUPAC-Name |
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C24H24ClFN2OS/c1-2-21-22(16-11-13-18(25)14-12-16)27-24(30-21)28(20-10-6-9-19(26)15-20)23(29)17-7-4-3-5-8-17/h6,9-15,17H,2-5,7-8H2,1H3 |
InChI-Schlüssel |
NNFQBOPEPLYCGM-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(S1)N(C2=CC(=CC=C2)F)C(=O)C3CCCCC3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCC1=C(N=C(S1)N(C2=CC(=CC=C2)F)C(=O)C3CCCCC3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Ethyl 3-methyl 9-benzyl-1-(4-chlorophenyl)-8-methyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B299890.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)butanamide](/img/structure/B299896.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B299897.png)
![N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide](/img/structure/B299898.png)
![N-{2-[(2,3-dimethylanilino)carbonyl]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B299900.png)
![2-[(3-methoxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B299903.png)
![4-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B299905.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(1-naphthyl)pentanamide](/img/structure/B299907.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B299909.png)
![N-{2-[(2-chloroanilino)carbonyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B299910.png)
![N-benzhydryl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299911.png)
![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide](/img/structure/B299913.png)
![N-[2-bromo-4-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B299914.png)